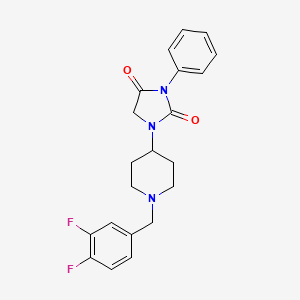

1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O2/c22-18-7-6-15(12-19(18)23)13-24-10-8-16(9-11-24)25-14-20(27)26(21(25)28)17-4-2-1-3-5-17/h1-7,12,16H,8-11,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKBQVJHGLODOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a piperidine ring, an imidazolidine moiety, and a difluorobenzyl group, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antiviral and antibacterial properties. Below is a summary of its key findings:

Antiviral Activity

Recent studies have highlighted the compound's efficacy against various viral pathogens. For instance:

- Antiviral Screening : In vitro assays demonstrated that derivatives similar to this compound showed moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus 1 (HSV-1) . The fluorophenyl derivative was particularly noted for its activity against HSV-1 with a cytotoxic concentration (CC50) of 92 μM in Vero cells .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial properties:

- Antibacterial Efficacy : Studies have shown that compounds with similar piperidine structures possess significant activity against pathogenic bacteria including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism appears to involve disruption of bacterial cell membranes .

Understanding the mechanisms underlying the biological activity of this compound is crucial for its therapeutic application.

Interaction with Biological Targets

The compound's interaction with various receptors and enzymes has been investigated:

- Serotonin Receptor Antagonism : Similar derivatives have been identified as antagonists for serotonin receptors (5-HT6), which are implicated in cognitive functions. This suggests potential applications in treating cognitive disorders .

Cytotoxicity and Selectivity

The selectivity of the compound towards viral and bacterial cells compared to mammalian cells is an important aspect of its pharmacological profile:

- Cytotoxicity Assays : The cytotoxicity levels were assessed in various cell lines, revealing a selective action that minimizes harm to healthy cells while effectively targeting pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Target Pathogen | CC50 (μM) | Reference |

|---|---|---|---|

| Antiviral | Coxsackievirus B2 | 92 | |

| Herpes Simplex Virus 1 | Moderate | ||

| Antibacterial | Staphylococcus aureus | Significant | |

| Pseudomonas aeruginosa | Significant |

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

- Case Study on HIV : A study assessed the effectiveness of similar piperidine derivatives against HIV-1, demonstrating promising results in inhibiting viral replication .

- Cognitive Enhancement : Another investigation focused on the cognitive-enhancing properties linked to serotonin receptor antagonism, indicating potential benefits in Alzheimer's disease models .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Anticancer Activity

Research has indicated that compounds similar to 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione show significant potential in inhibiting cancer cell proliferation.

| Study | Cell Line | IC50 (µg/mL) |

|---|---|---|

| A | MCF-7 (Breast Cancer) | 5.36 |

| B | HepG2 (Liver Cancer) | 10.10 |

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins, leading to cell death in various cancer models.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 47.5 |

The mechanism of action is believed to involve the inhibition of bacterial protein synthesis, which is critical for bacterial growth and replication.

Anti-inflammatory Effects

Compounds related to this imidazolidine derivative have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

-

Case Study on Anticancer Efficacy :

- A series of derivatives were synthesized and tested against various cancer cell lines.

- One derivative exhibited an IC50 significantly lower than that of conventional chemotherapeutics like doxorubicin.

-

Antimicrobial Study :

- A study evaluated the antimicrobial activity of several derivatives against a range of pathogens.

- The results indicated that halogen substitutions on the phenyl ring enhanced antibacterial activity.

Q & A

Q. What are the recommended synthesis strategies for 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step reactions, including:

- Piperidine functionalization : Introducing the 3,4-difluorobenzyl group via alkylation or reductive amination using sodium cyanoborohydride in a polar aprotic solvent (e.g., DMF) .

- Imidazolidine-2,4-dione formation : Cyclization of a urea intermediate with a carbonyl source (e.g., phosgene or triphosgene) under controlled pH (pH 7–9) to avoid side reactions .

- Optimization : Monitor reaction progress via TLC or HPLC, and adjust temperature (40–60°C) and solvent polarity (e.g., dichloromethane vs. THF) to improve yields .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : Confirm regiochemistry of the piperidine and imidazolidine rings using H-H COSY and C DEPT experiments .

- LC-MS : Detect impurities (<0.5%) and verify molecular weight (e.g., ESI+ mode for [M+H]+ ion) .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., chair vs. boat conformation of piperidine) by growing single crystals in ethanol/water mixtures .

Q. How can researchers design initial biological screening assays for this compound?

- Target selection : Prioritize receptors (e.g., GPCRs, kinases) based on structural analogs (e.g., imidazolidine derivatives with fluorinated benzyl groups show affinity for serotonin receptors) .

- In vitro assays : Use HEK293 cells transfected with target receptors for cAMP or calcium flux measurements. Include positive controls (e.g., known agonists/antagonists) .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC/EC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve this compound’s biological activity?

- Substituent modification : Replace the 3,4-difluorobenzyl group with bulkier aryl groups (e.g., naphthyl) to enhance hydrophobic interactions with target pockets .

- Piperidine ring tweaks : Introduce methyl or hydroxyl groups at C3/C5 positions to alter conformational flexibility and binding kinetics .

- Bioisosteric replacement : Substitute the imidazolidine-dione core with thiazolidinedione to modulate metabolic stability .

Q. What strategies resolve low yields during the final cyclization step?

- Protecting groups : Temporarily protect the piperidine nitrogen with Boc to prevent undesired side reactions during urea formation .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate cyclization rates in dichloromethane .

- Solvent screening : Test mixed solvents (e.g., THF:water 9:1) to improve solubility of intermediates .

Q. How can computational modeling predict off-target interactions?

- Molecular docking : Use AutoDock Vina to screen against the ChEMBL database, focusing on kinases and cytochrome P450 isoforms .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability with primary targets (e.g., RMSD < 2 Å indicates stable interactions) .

- ADMET prediction : Employ SwissADME to estimate blood-brain barrier permeability and hERG channel liability .

Q. How should researchers address contradictory bioactivity data across cell lines?

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and qPCR for downstream gene expression .

- Cell line profiling : Compare activity in primary cells vs. immortalized lines (e.g., HepG2 vs. primary hepatocytes) to rule out artifactual effects .

- Pharmacokinetic studies : Measure plasma protein binding and metabolic clearance in microsomes to explain potency discrepancies .

Q. What advanced techniques elucidate the compound’s interaction with biological membranes?

- Fluorescence anisotropy : Label the compound with BODIPY and monitor partitioning into lipid bilayers .

- Cryo-EM : Visualize membrane-bound conformations at near-atomic resolution .

- SPR-based lipid binding assays : Immobilize liposomes on L1 chips to quantify binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.